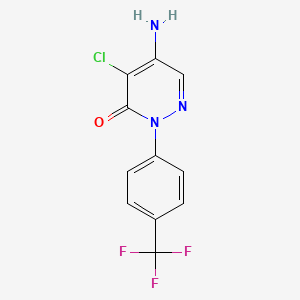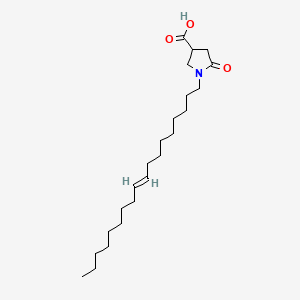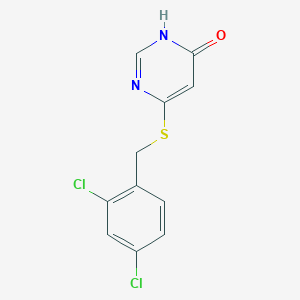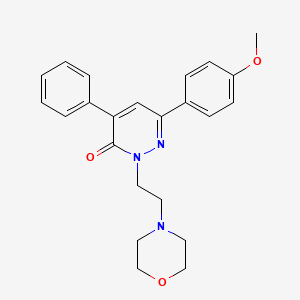
4-(2-(Pyridin-4-yl)vinyl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pyridin-4-yl)vinyl)cinnoline is a heterocyclic compound that features both pyridine and cinnoline moieties This compound is of significant interest due to its unique structural properties, which make it a valuable building block in various chemical syntheses and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Pyridin-4-yl)vinyl)cinnoline typically involves the condensation of 4-vinylpyridine with cinnoline derivatives. One common method includes the reaction of 4-vinylpyridine with cinnoline-3-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Pyridin-4-yl)vinyl)cinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cinnoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine for the pyridine ring, and nucleophiles like amines for the cinnoline ring.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.
Scientific Research Applications
4-(2-(Pyridin-4-yl)vinyl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Pyridin-4-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The pyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The cinnoline ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 4-(2-(Pyridin-2-yl)vinyl)cinnoline
- 4-(2-(Pyridin-3-yl)vinyl)cinnoline
- 4-(2-(Pyridin-4-yl)vinyl)benzaldehyde
Comparison: 4-(2-(Pyridin-4-yl)vinyl)cinnoline is unique due to the specific positioning of the pyridine and cinnoline rings, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different coordination chemistry, reactivity towards electrophiles and nucleophiles, and biological activity. The presence of the vinyl group also adds to its versatility in synthetic applications.
Properties
CAS No. |
5387-91-7 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H11N3/c1-2-4-15-14(3-1)13(11-17-18-15)6-5-12-7-9-16-10-8-12/h1-11H/b6-5+ |
InChI Key |
AINKAHGWLBKAGE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)


methanone](/img/structure/B12920857.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)




![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)




